1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C29H33N3O3 and its molecular weight is 471.601. The purity is usually 95%.
BenchChem offers high-quality 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications
NMDA Receptor Ligands : Indole derivatives, including those similar to the queried compound, have been designed as ligands targeted to GluN2B/NMDA receptors. They show high binding affinity in displacement assays and are considered in neurological research (Gitto et al., 2011).
Anticancer Activity : Certain derivatives of this compound have shown moderate-to-potent antiproliferative activities against various cancer cell lines, suggesting potential in cancer treatment research (Jiang, Xu, & Wu, 2016).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase : A derivative has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, important for neurodegenerative disease treatment research (Bautista-Aguilera et al., 2014).
HIV-1 Attachment Inhibitors : Some indole-based derivatives are potent inhibitors of HIV-1 attachment, interfering with viral gp120 interaction with host cell receptors, a crucial step in HIV infection (Wang et al., 2009).
Neuroprotective Agents : Certain indole derivatives with similarities to the queried compound have shown antioxidant properties and GluN2B/NMDA receptor affinity, indicating potential as neuroprotective agents (Buemi et al., 2013).
Anticonvulsant Activity : Related compounds have been evaluated for their anticonvulsant activity, showing effectiveness in various seizure models, contributing to epilepsy research (Kamiński, Rzepka, & Obniska, 2011).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-27(30-15-7-2-8-16-30)21-32-20-25(24-11-5-6-12-26(24)32)28(34)29(35)31-17-13-23(14-18-31)19-22-9-3-1-4-10-22/h1,3-6,9-12,20,23H,2,7-8,13-19,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMBJRYGWCLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.